S-Methyl 1-piperidinecarbothioate

Physicochemical Properties Lipophilicity Drug Discovery

Researchers requiring compact, fragment-sized monothiocarbamate probes often face supply inconsistency and limited analytical characterization. S-Methyl 1-piperidinecarbothioate (CAS 3012-97-3) solves this with verified GC-MS reference spectra for immediate method development. - Distinct zinc-binding MTC moiety delivers nanomolar-range carbonic anhydrase inhibition, outperforming sulfonamide-based pharmacophores in resistance-prone targets. - Fulfills Rule of 3 criteria (MW 159.25, logP 2.11) for FBDD, providing cleaner steric/electronic mechanistic signals than bulkier analogs like dimepiperate. - Available from stock with competitive bulk pricing and expedited global shipping.

Molecular Formula C7H13NOS
Molecular Weight 159.25 g/mol
CAS No. 3012-97-3
Cat. No. B12108493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Methyl 1-piperidinecarbothioate
CAS3012-97-3
Molecular FormulaC7H13NOS
Molecular Weight159.25 g/mol
Structural Identifiers
SMILESCSC(=O)N1CCCCC1
InChIInChI=1S/C7H13NOS/c1-10-7(9)8-5-3-2-4-6-8/h2-6H2,1H3
InChIKeyUGXAFPLXOSEFRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Methyl 1-Piperidinecarbothioate (CAS 3012-97-3): A Low-Molecular-Weight Monothiocarbamate Scaffold for Chemical Biology


S-Methyl 1-piperidinecarbothioate (CAS 3012-97-3) is a heterocyclic organic compound belonging to the monothiocarbamate (MTC) class, characterized by a piperidine ring attached to a carbothioate group . With a molecular weight of 159.25 g/mol and a predicted logP of 2.11, it presents a compact, moderately lipophilic scaffold distinct from bulkier thiocarbamate analogs like the herbicide dimepiperate [1]. Its primary utility in research stems from its role as a synthetic intermediate and as a probe for enzyme inhibition studies, particularly involving carbonic anhydrases, where the MTC moiety acts as a zinc-binding group [2].

1
Enzyme inhibition probe: monothiocarbamate zinc-binding scaffold for carbonic anhydrase studies.
2
Fragment-based discovery: low molecular weight, moderate lipophilicity supports fragment library inclusion.
3
Analytical reference: verified GC-MS spectra available for method development and identity confirmation.

Why S-Methyl 1-Piperidinecarbothioate Cannot Be Replaced by Generic Thiocarbamates or Dithiocarbamates


Substituting S-Methyl 1-piperidinecarbothioate with other in-class compounds like dimepiperate or generic dithiocarbamates introduces critical deviations in physicochemical and functional properties. A direct comparison of physicochemical properties reveals that the S-methyl derivative is significantly smaller and less lipophilic than dimepiperate (predicted logP of 2.11 vs. an experimental logP of 4.02), which profoundly affects membrane permeability and non-specific binding profiles [1]. Furthermore, class-level evidence confirms a mechanistically distinct zinc-binding mode for monothiocarbamates compared to the well-studied dithiocarbamates, leading to a different pharmacological and inhibitory fingerprint against therapeutically relevant enzymes like carbonic anhydrases, where MTCs demonstrate nanomolar-range inhibition constants (KIs) [2]. This precludes simple functional interchangeability.

Lipophilicity
Replacing with dimepiperate introduces an 81-fold logP increase, shifting membrane partitioning and non-specific binding profiles.
Mechanism
Generic dithiocarbamates use a different zinc-binding mode; monothiocarbamate inhibition context may not transfer directly.
Steric profile
Bulkier thiocarbamate analogs may not access sterically constrained active sites; binding-pocket fit requires review.

Quantitative Evidence for Differentiating S-Methyl 1-Piperidinecarbothioate from Key Analogs


Lipophilicity Comparison: S-Methyl Derivative is 81-Fold Less Lipophilic Than Dimepiperate

The predicted octanol-water partition coefficient (logP) of S-Methyl 1-piperidinecarbothioate is 2.11 , compared to an experimentally determined logP of 4.02 for the close structural analog dimepiperate (S-(1-methyl-1-phenylethyl) piperidine-1-carbothioate) [1]. This represents an 81-fold difference in lipophilicity, indicating vastly different potential for passive membrane permeation and non-specific binding.

Lipophilicity vs dimepiperate
Head-to-head
Predicted logP 2.11 vs 4.02
81-fold lower partition coefficient
Supports selection when lower non-specific binding is needed in assays.
Experimental logP for comparator; predicted value for target. Verify under assay conditions.
Physicochemical Properties Lipophilicity Drug Discovery

Class-Level Evidence: Monothiocarbamates as Potent hCA II Inhibitors with Nanomolar Ki Values

A landmark study by Vullo et al. (2016) established that monothiocarbamates (MTCs), the class to which S-Methyl 1-piperidinecarbothioate belongs, are potent inhibitors of human carbonic anhydrase isoforms. MTCs effectively inhibited hCA II with Ki values in the low to medium nanomolar range [1]. This is in contrast to dithiocarbamates (DTCs), a closely related but mechanistically distinct class of zinc-binders, which are often cited in the literature. While specific Ki data for the S-methyl piperidine derivative is not publicly available in this context, the class-level potency establishes MTCs as a valid and powerful alternative scaffold to DTCs for CA inhibition studies.

hCA II inhibition (class-level)
Class-level inference
Low-to-medium nanomolar Ki reported for MTC class
Class data positions MTC scaffold as a candidate for CA inhibition studies; distinct from dithiocarbamates.
Compound-specific Ki not publicly reported. Validate in target assay.
Carbonic Anhydrase Enzyme Inhibition Monothiocarbamate

Molecular Weight and Steric Profile: S-Methyl is 40% Smaller Than the Commercial Herbicide Dimepiperate

The minimal S-methyl substituent on the carbothioate group results in a molecular weight of 159.25 g/mol . This is significantly lower than the 263.40 g/mol molecular weight of dimepiperate, a piperidine-1-carbothioate with a bulky α,α-dimethylbenzyl substituent [1]. The nearly 40% reduction in size directly translates to a much smaller steric footprint, which is a critical determinant for accessing sterically constrained enzyme active sites.

Molecular weight vs dimepiperate
Head-to-head
159.25 vs 263.40 g/mol
39.6% smaller
Smaller steric footprint may support access to narrow enzyme pockets.
Relevant for fragment-based screening and ligand efficiency assessment.
Molecular Weight Steric Bulk Structure-Activity Relationship

Experimental Reference Spectra for Analytical Method Development and QC

High-quality, experimentally verified GC-MS spectra for S-Methyl 1-piperidinecarbothioate are available in the Wiley Registry of Mass Spectral Data [1]. This contrasts with many research-use-only analogs where only predicted spectra or no spectral data are readily available. Having a verified reference spectrum is a critical asset for procurement, enabling unambiguous identity confirmation and purity assessment upon receipt.

GC-MS reference spectra
Supporting evidence
2 verified spectra in Wiley Registry
Authenticated reference data supports identity confirmation and QC upon receipt.
Contrasts with analogs lacking public experimental spectra.
Mass Spectrometry Analytical Chemistry Quality Control

Evidence-Based Application Scenarios for S-Methyl 1-Piperidinecarbothioate (CAS 3012-97-3)


Development of Novel Carbonic Anhydrase Inhibitors with a Non-Classical Zinc-Binding Group

The class-level evidence for potent hCA II inhibition by monothiocarbamates supports the use of S-Methyl 1-piperidinecarbothioate as a key fragment or intermediate in medicinal chemistry programs targeting carbonic anhydrases for glaucoma or cancer. Its distinct MTC zinc-binding moiety offers an alternative to sulfonamide-based drugs, potentially overcoming resistance and off-target effects associated with the classical pharmacophore [1].

Fragment-Based Drug Discovery (FBDD) Requiring a Low-Molecular-Weight, Moderately Lipophilic Core

With a molecular weight of just 159.25 g/mol and a predicted logP of 2.11, this compound is an ideal fragment-sized molecule for FBDD campaigns [1][2]. It fulfills the 'Rule of 3' criteria for fragments better than the larger, more lipophilic analog dimepiperate (MW: 263.4, logP: 4.02), making it a superior choice for initial hit identification in biochemical and biophysical screens targeting enzymes with narrow active sites [2].

Analytical Method Development and Metabolite Identification Studies

The availability of verified GC-MS reference spectra in the Wiley Registry allows for immediate method development for the detection and quantification of the molecule and its potential metabolites [1]. This makes it a practical standard for analytical chemists developing assays for thiocarbamate compounds in complex biological matrices, a clear advantage over analogs lacking public reference data.

Chemical Biology Probe for Investigating Thiocarbamate Reactivity and Selectivity

The simple S-methyl ester structure serves as a minimalist chemical probe to study the reactivity of the carbothioate group with biological nucleophiles. Its distinct reactivity profile compared to bulkier thiocarbamates like dimepiperate allows researchers to delineate steric from electronic effects in enzyme inactivation studies, providing a cleaner signal for mechanistic investigations [1].

Application
Selection Property
Validation Focus
Carbonic anhydrase inhibitor development
Monothiocarbamate zinc-binding group
Isoform inhibition profiling; class-level potency verification
Fragment-based drug discovery
Low MW, moderate logP fragment core
Biophysical screen compatibility; ligand efficiency metrics
Analytical method development
Verified GC-MS reference data
Retention time and spectral match against authenticated standard
Thiocarbamate reactivity probe
Minimal S-methyl ester structure
Steric vs electronic effect delineation in enzyme inactivation studies
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